4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a benzenesulfonamide core with an acetyl group and a cyclopropyl-substituted imidazole moiety
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a wide range of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of targets. For example, they can influence pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of imidazole derivatives can include changes in cell signaling, gene expression, and metabolic activity, among others .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Moiety: The cyclopropyl imidazole can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,2-diamine and a cyclopropyl ketone under acidic conditions.
Attachment of the Ethyl Linker: The imidazole derivative is then reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a base like potassium carbonate to form the ethyl-substituted imidazole.
Sulfonamide Formation: The ethyl-substituted imidazole is then coupled with 4-acetylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-carboxy-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide.
Reduction: Formation of 4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the imidazole ring, which is known to interact with various biological targets. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(2-(1H-imidazol-1-yl)ethyl)benzenesulfonamide: Lacks the cyclopropyl group, which may affect its biological activity.
4-acetyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide: Contains a methyl group instead of a cyclopropyl group, potentially altering its interaction with biological targets.
4-acetyl-N-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide: The phenyl group may enhance hydrophobic interactions with biological molecules.
Uniqueness
The presence of the cyclopropyl group in 4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide distinguishes it from other similar compounds. The cyclopropyl group can introduce strain and rigidity into the molecule, potentially enhancing its binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-acetyl-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-9-11-19-10-8-17-16(19)14-2-3-14/h4-8,10,14,18H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSSATWJCDDQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.